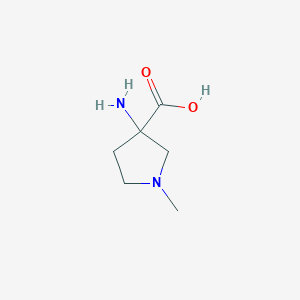
1-(6-Chloropyrazin-2-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyrazin-2-yl)piperidin-4-amine is an organic compound that belongs to the class of aminopyrazines These compounds contain an amino group attached to a pyrazine ring
Méthodes De Préparation
The synthesis of 1-(6-Chloropyrazin-2-yl)piperidin-4-amine typically involves the reaction of 6-chloropyrazine-2-amine with piperidine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide and bases such as potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(6-Chloropyrazin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Chloropyrazin-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Chloropyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
1-(6-Chloropyrazin-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:
2-Amino-6-chloropyrazine: This compound also contains a pyrazine ring with an amino group and a chlorine atom, but lacks the piperidine moiety.
1-(6-Chloropyrazin-2-yl)piperidin-4-one: This compound is similar but contains a ketone group instead of an amine group.
The uniqueness of this compound lies in its specific structure, which combines the pyrazine and piperidine moieties, potentially leading to unique biological activities and applications.
Propriétés
Numéro CAS |
80959-08-6 |
|---|---|
Formule moléculaire |
C9H13ClN4 |
Poids moléculaire |
212.68 g/mol |
Nom IUPAC |
1-(6-chloropyrazin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C9H13ClN4/c10-8-5-12-6-9(13-8)14-3-1-7(11)2-4-14/h5-7H,1-4,11H2 |
Clé InChI |
LHKSJQJNLQHUNN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)



![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)






![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)

